1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-, sodium salt (1:1)
Description
Molecular Composition and Structural Elucidation
Pantoprazole sodium sesquihydrate possesses the empirical formula C₁₆H₁₄F₂N₃NaO₄S·1.5H₂O and a molecular weight of 432.4 g/mol . The compound is a substituted benzimidazole derivative featuring a sulfinyl group bridging a pyridine ring and a benzimidazole core. The difluoromethoxy (-OCF₂H) substituent at the 5-position of the benzimidazole ring enhances its lipophilicity, while the 3,4-dimethoxy-pyridinyl group contributes to its stereoelectronic properties.
X-ray crystallography confirms a racemic configuration due to the chiral sulfur atom in the sulfinyl moiety, which adopts a tetrahedral geometry. Nuclear magnetic resonance (NMR) studies reveal distinct proton environments: the benzimidazole protons resonate at δ 8.2–8.4 ppm, while the pyridinyl methylene group appears as a doublet near δ 4.5 ppm. Density functional theory (DFT) optimizations align with experimental bond lengths, showing a sulfoxide S–O bond distance of 1.45 Å and C–S–O angles of 106.5° .
The sodium ion coordinates with three oxygen atoms (two from water molecules, one from the sulfoxide group) and two nitrogen atoms (from pyridine and benzimidazole), forming a distorted trigonal bipyramidal geometry. This coordination stabilizes the crystal lattice through Na–O interactions averaging 2.41 Å .
Crystalline Forms and Hydration States
Pantoprazole sodium exhibits polymorphism and pseudopolymorphism, with four characterized solid forms:
- Monohydrate : Crystallizes in triclinic P1̅ with Z = 2, featuring isolated water molecules in the lattice.
- Sesquihydrate : Orthorhombic Pbca system (a = 33.486 Å, b = 17.293 Å, c = 13.560 Å) containing water molecules in bridging positions between sodium coordination spheres.
- Form A : Hemihydrate with channel-type water arrangement, metastable above 40% relative humidity.
- Form B : Dihydrate displaying layered structure, thermodynamically stable up to 120°C.
The sesquihydrate form dominates pharmaceutical applications due to its superior stability. Synchrotron powder diffraction data (λ = 0.7749 Å) for this polymorph show characteristic peaks at 6.2° 2θ (d = 14.2 Å) and 12.5° 2θ (d = 7.1 Å). Hydration state directly impacts solubility: sesquihydrate dissolves 4.8 mg/mL in water versus monohydrate's 3.2 mg/mL . Dehydration studies using dynamic vapor sorption (DVS) reveal form B retains water up to 150°C, while form A loses hydration at 40°C.
pH-Dependent Stability and Degradation Kinetics
The compound demonstrates marked pH sensitivity, with degradation half-lives (t₁/₂) ranging from 2.8 hours at pH 5 to 220 hours at pH 7.8 . Acid-catalyzed degradation follows pseudo-first-order kinetics (k = 0.247 h⁻¹ at pH 2), producing three primary products:
- Pantoprazole sulfide (thioether analog, m/z 369) via sulfoxide reduction.
- N-Oxide derivative (m/z 417) through pyridine ring oxidation.
- Disulfide dimer (m/z 766) formed by sulfenic acid intermediate coupling.
Arrhenius analysis in HCl (0.1–1.0 M) yields activation energy (Eₐ) of 68.9 kJ/mol , indicating protonation of the benzimidazole nitrogen initiates degradation. In contrast, alkaline conditions (pH >9) promote hydrolysis of the difluoromethoxy group with Eₐ = 45.2 kJ/mol.
Stability in aqueous solutions follows the rank order:
$$ \text{Phosphate buffer (pH 7.4)} > \text{5% dextrose} > \text{0.9% saline} $$
with 90% potency retention times of 28 days , 72 hours , and 48 hours , respectively. Freeze-thaw cycling (-20°C to 25°C) induces <5% degradation in buffered solutions, confirming cryostability.
Properties
CAS No. |
138786-67-1 |
|---|---|
Molecular Formula |
C16H15F2N3NaO4S |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
sodium 5-(difluoromethoxy)-2-[(3,4-dimethoxy-2-pyridinyl)methylsulfinyl]benzimidazol-3-ide |
InChI |
InChI=1S/C16H15F2N3O4S.Na/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;/h3-7,15H,8H2,1-2H3,(H,20,21); |
InChI Key |
WHCXDEORRDVLKS-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+] |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC.[Na] |
Appearance |
Solid powder |
Other CAS No. |
138786-67-1 |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BY 1023 BY-1023 BY1023 pantoprazole pantoprazole sodium Protonix SK and F 96022 SK and F-96022 SK and F96022 SKF 96022 SKF-96022 SKF96022 |
Origin of Product |
United States |
Preparation Methods
Core Condensation-Oxidation Mechanism
The synthesis of pantoprazole sodium universally begins with the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole (1 ) and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (2 ) to form a thioether intermediate (3 ), followed by oxidation to the sulfoxide derivative (4 ). Sodium hypochlorite remains the most common oxidizing agent due to its cost-effectiveness and scalability, achieving conversions exceeding 95% under optimized conditions. Alternative oxidants such as peracetic acid demonstrate utility in reducing byproduct formation, particularly the overoxidized sulfone (Residual Contaminant A).
The reaction proceeds via nucleophilic substitution at the pyridinium chloride's methyl group, with phase-transfer catalysts like tetrabutylammonium bromide enhancing reaction kinetics in biphasic systems. Critical parameters include:
Solvent Systems and Their Impact
Early synthetic routes relied on dichloromethane (DCM) for the condensation step, but environmental concerns have driven shifts toward aqueous-organic biphasic systems. A breakthrough method from Zhou et al. utilizes tetrahydrofuran (THF)/water mixtures with sodium carbonate, achieving 89% yield while eliminating halogenated solvents. Post-oxidation workup typically involves:
- Quenching excess oxidant with sodium metabisulfite.
- Extracting the free base (5 ) into DCM.
- Crystallization via NaOH treatment in acetonitrile.
Comparative analysis of solvent systems reveals:
| Solvent Combination | Yield (%) | Purity (HPLC) | Residual Solvents (ppm) |
|---|---|---|---|
| DCM/Water | 82 | 99.1 | DCM: 120 |
| THF/Water | 89 | 99.6 | THF: <50 |
| Acetone/Water | 78 | 98.9 | Acetone: 900 |
Polymorphic Control and Hydrate Formation
Heterosolvate to Sesquihydrate Conversion
Pantoprazole sodium commonly crystallizes as a heterosolvate containing acetone and water, which converts to the sesquihydrate form upon DCM washing. X-ray diffraction studies confirm that the sesquihydrate (Form I) exhibits superior stability, with water content 6.56% (theoretical 6.67%) versus heterosolvate’s 7.38%. The transition mechanism involves:
- Dissolution of acetone-rich channels in DCM.
- Reorganization of hydrogen bonds between water molecules and the sulfoxide group.
- Recrystallization into a monohydrate lattice.
Thermogravimetric analysis (TGA) profiles differentiate the forms:
Industrial-Scale Crystallization
Patent WO2006064249A2 discloses a one-pot process eliminating intermediate isolation:
- Condensation : 1 and 2 react in water/THF with NaOH.
- Oxidation : In situ treatment with NaOCl at 0–5°C.
- Crystallization : Direct addition of NaOH/acetone yields sesquihydrate.
This method reduces production time by 40% and increases yield to 92%.
Quality Control and Regulatory Considerations
Residual Contaminant Profiling
The United States Pharmacopeia (USP) mandates control of five residuals (RCs A–E):
| Contaminant | Structure | Source | Limit (ppm) |
|---|---|---|---|
| RC A | Sulfone derivative | Overoxidation | 0.15 |
| RC B | Demethylated pyridine | Hydrolytic cleavage | 0.10 |
| RC D/F | Methylated benzimidazole | Alkylation side reactions | 0.20 |
Chemical Reactions Analysis
Types of Reactions: Pantoprazole Sodium undergoes various chemical reactions, including:
Oxidation: The sulfoxide intermediate is oxidized to form Pantoprazole.
Reduction: Pantoprazole can be reduced back to its sulfoxide intermediate under specific conditions.
Substitution: The synthesis involves nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Specific reducing agents under controlled conditions.
Substitution: 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in the presence of a base.
Major Products:
Pantoprazole: The primary product formed through oxidation.
Sulfoxide Intermediate: Formed during the initial steps of synthesis.
Scientific Research Applications
Clinical Applications
1. Treatment of Gastroesophageal Reflux Disease (GERD)
Pantoprazole sodium is effective in healing erosive esophagitis associated with GERD. A meta-analysis indicated that 45% of patients achieved healing after four weeks, increasing to 70% after eight weeks of treatment . The drug significantly alleviates symptoms such as heartburn and regurgitation, enhancing patients' quality of life.
2. Management of Zollinger-Ellison Syndrome
In patients with Zollinger-Ellison syndrome, pantoprazole sodium effectively controls excessive gastric acid secretion. The FDA has approved its use for this condition, allowing for long-term management and symptom relief.
3. Off-Label Uses
Pantoprazole sodium is also utilized off-label for:
- Eradication of Helicobacter pylori : As part of combination therapy, it helps in the successful eradication of H. pylori, contributing to peptic ulcer healing .
- Prevention of NSAID-Induced Ulcers : It is prescribed to prevent gastric ulcers in patients taking non-steroidal anti-inflammatory drugs (NSAIDs) due to their risk of gastric mucosal damage .
Case Studies
Case Study 1: Hyponatremia Induced by Pantoprazole
An 83-year-old male developed symptomatic hyponatremia linked to pantoprazole use due to the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH). After discontinuation of pantoprazole, his serum sodium levels normalized within two months . This case highlights the importance of monitoring electrolyte levels in elderly patients on PPIs.
Case Study 2: Efficacy in GERD Management
A clinical trial involving 252 patients demonstrated that pantoprazole at a dose of 40 mg daily significantly improved symptoms and healing rates in GERD patients over an eight-week period. The study reported a high tolerance rate with minimal adverse effects .
Data Tables
| Application | Indication | Efficacy Rate | Notes |
|---|---|---|---|
| Treatment of GERD | Erosive esophagitis | 70% after 8 weeks | Significant symptom relief |
| Zollinger-Ellison Syndrome | Pathological hypersecretion | Effective control | Long-term management option |
| Eradication of H. pylori | Part of combination therapy | High success rate | Essential for peptic ulcer treatment |
| Prevention of NSAID-induced ulcers | Prophylaxis during NSAID therapy | Reduces ulcer incidence | Important for at-risk populations |
Mechanism of Action
Pantoprazole Sodium exerts its effects by covalently binding to the (H+, K+)-ATPase enzyme system at the secretory surface of gastric parietal cells . This binding inhibits both basal and stimulated gastric acid secretion, irrespective of the stimulus . The inhibition is irreversible, and new enzyme synthesis is required to resume acid production .
Comparison with Similar Compounds
Pharmacokinetics :
- Bioavailability : ~77% (oral), unaffected by food .
- Half-life : 1–1.5 hours, but acid suppression lasts up to 24 hours due to covalent binding to the proton pump .
- Metabolism : Hepatic, primarily via CYP2C19, with minimal CYP3A4 involvement, reducing drug interaction risks compared to other PPIs .
- Excretion : 71% renal, 18% fecal .
Comparison with Similar Compounds
Pharmacokinetic and Pharmacodynamic Differences
Key Observations :
Stability and Formulation Challenges
Pantoprazole sodium is highly unstable in acidic environments, necessitating enteric-coated formulations. Comparative studies with omeprazole and lansoprazole reveal:
Critical Findings :
- Compounded liquid formulations of pantoprazole require pH >7 and refrigeration to maintain >95% potency for 28 days .
- Omeprazole suspensions buffered with sodium bicarbonate show faster degradation at room temperature compared to pantoprazole .
Analytical Methods for Quality Control
- HPLC : Reverse-phase HPLC with UV detection (288 nm) is widely used for quantifying pantoprazole sodium and its degradation products (e.g., pantoprazole sulfone, N-oxide) .
- Spectrophotometry : Acid-dye complexation with bromothymol blue enables quantification in solid dosage forms (linear range: 10–50 µg/mL) .
- LC-MS/MS : Validated for pharmacokinetic studies, with a lower limit of detection (LOD) of 0.16 µg/mL in plasma .
Biological Activity
Pantoprazole sodium is a proton pump inhibitor (PPI) widely used in the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. Its biological activity encompasses various mechanisms, including inhibition of gastric acid secretion, potential anticancer effects, and implications in electrolyte imbalances.
Pantoprazole exerts its pharmacological effects by irreversibly binding to the H+/K+ ATPase enzyme system at the secretory surface of the gastric parietal cells. This binding inhibits the final step of gastric acid production, leading to decreased acidity in the stomach. Studies have shown that pantoprazole effectively reduces gastric acid secretion, providing symptomatic relief and promoting healing in conditions like GERD.
Anticancer Potential
Recent research has explored pantoprazole's potential anticancer properties. A study demonstrated that pantoprazole inhibits the activity of T-Lymphokine-activated killer cell-originated protein kinase (TOPK), which is implicated in cancer cell proliferation. In vitro experiments showed that pantoprazole treatment reduced anchorage-independent growth in colorectal cancer cells (HCT116) and mouse epidermal cells (JB6 Cl41), indicating its potential role in cancer therapy .
Table 1: Effects of Pantoprazole on Cancer Cell Lines
| Cell Line | Concentration (μM) | Inhibition (%) |
|---|---|---|
| HCT116 | 25 | 20 |
| HCT116 | 50 | 40 |
| HCT116 | 75 | 51 |
| HCT116 | 100 | 67 |
| SW480 | 25 | 27 |
| JB6 Cl41 | 100 | No cytotoxicity |
Case Studies and Clinical Observations
While pantoprazole is generally well-tolerated, there are notable case studies highlighting adverse effects. One report documented a case of severe hyponatremia in an elderly patient associated with pantoprazole use, attributed to the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH). The patient's serum sodium levels normalized after discontinuation of the drug, emphasizing the need for careful monitoring in susceptible populations .
Table 2: Patient Blood Analysis Before and After Pantoprazole Discontinuation
| Parameter | Before Discontinuation | After Discontinuation |
|---|---|---|
| Serum Sodium (mmol/L) | 129 | 133 |
| Serum Magnesium (mg/dL) | 1.7 | Normalized |
Efficacy and Safety Profile
A meta-analysis reviewed the efficacy and safety of pantoprazole in treating GERD. The findings indicated that a daily dose of 40 mg significantly alleviated symptoms, with a high healing rate for esophagitis observed after eight weeks. The treatment was well-tolerated, with most adverse events being mild or moderate .
Table 3: Efficacy Outcomes in GERD Treatment with Pantoprazole
| Treatment Duration | Healing Rate (%) |
|---|---|
| 4 weeks | 66.2 |
| 8 weeks | 85.0 |
Q & A
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
